10-Undecenyltrimethoxysilane chemical structure and properties
10-Undecenyltrimethoxysilane chemical structure and properties
An In-Depth Technical Guide to 10-Undecenyltrimethoxysilane: Structure, Properties, and Applications
Executive Summary
10-Undecenyltrimethoxysilane is a bifunctional organosilicon compound that has emerged as a cornerstone molecule in surface science, materials chemistry, and nanotechnology. Its unique structure, featuring a hydrolyzable trimethoxysilane head and a reactive terminal alkene tail connected by a long hydrocarbon chain, provides a versatile platform for covalently modifying surfaces and synthesizing advanced materials. This guide offers a detailed examination of its chemical structure, physicochemical properties, core reactivity, and key applications. We will delve into the mechanisms of self-assembled monolayer (SAM) formation, provide field-proven experimental protocols, and explore its role as a coupling agent and a building block in polymer chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this molecule for precise control over interfacial properties.
Core Chemical Identity and Structure
10-Undecenyltrimethoxysilane, identified by CAS Registry Number 116949-62-7, possesses a molecular architecture that enables its dual functionality.[1] The molecule consists of two key reactive domains separated by an eleven-carbon alkyl spacer, which imparts hydrophobic character.
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The Trimethoxysilane Headgroup: This silicon center bonded to three methoxy groups (Si-(OCH₃)₃) is the anchor. In the presence of water, it undergoes hydrolysis to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on inorganic substrates (like glass, silica, or metal oxides) or with each other, forming stable covalent siloxane bonds (Si-O-Si).[1][2]
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The Terminal Alkene Tailgroup: The undecenyl chain terminates in a vinyl group (C=C), which serves as a versatile handle for a wide array of subsequent organic reactions.[1] This allows a pre-modified surface to be further functionalized, for example, through polymerization, thiol-ene "click" reactions, or hydrosilylation.
This distinct separation of function allows for a two-step modification strategy: first, the molecule is anchored to a surface, and second, the exposed terminal alkenes are used to attach other molecules or initiate polymer growth.
Caption: Chemical structure of 10-Undecenyltrimethoxysilane.
Physicochemical and Spectroscopic Properties
The physical properties of 10-Undecenyltrimethoxysilane are consistent with its structure as a long-chain organosilane. It is a liquid at room temperature and is sensitive to moisture due to the hydrolyzable methoxy groups.[3][4]
Table 1: Physicochemical Properties of 10-Undecenyltrimethoxysilane
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | trimethoxy(undec-10-enyl)silane | [1][5] |
| CAS Number | 116949-62-7 | [1] |
| Molecular Formula | C₁₄H₃₀O₃Si | [1][] |
| Molecular Weight | 274.47 g/mol | [1][] |
| Physical State | Liquid | [1][5] |
| Boiling Point | 102-105 °C at 1 mmHg | [1][5] |
| Density | ~0.908 g/cm³ | [1][5] |
| Refractive Index | ~1.4334 | [1] |
| Contact Angle (on glass) | ~100° |[1] |
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The key expected signals are summarized below.
Table 2: Typical Spectroscopic Data for 10-Undecenyltrimethoxysilane
| Technique | Signal | Expected Chemical Shift / Wavenumber | Assignment |
|---|---|---|---|
| ¹H NMR | Multiplet | δ 5.75-5.85 ppm | -CH=CH₂ |
| Multiplet | δ 4.90-5.00 ppm | -CH=CH₂ | |
| Singlet | δ ~3.58 ppm | -Si(OCH₃)₃ | |
| Multiplet | δ 2.00-2.10 ppm | -CH₂-CH=CH₂ | |
| Multiplets | δ 0.60-1.40 ppm | -Si-(CH₂)₈- | |
| ¹³C NMR | δ ~139 ppm | -C H=CH₂ | |
| δ ~114 ppm | -CH=C H₂ | ||
| δ ~50 ppm | -Si(OC H₃)₃ | ||
| δ 10-35 ppm | Alkyl chain carbons | ||
| FTIR | C-H stretch (sp²) | ~3075 cm⁻¹ | =C-H |
| C-H stretch (sp³) | 2850-2930 cm⁻¹ | -C-H | |
| C=C stretch | ~1640 cm⁻¹ | Alkene |
| | Si-O-C stretch | 1080-1190 cm⁻¹ | Silane |
Core Reactivity: A Tale of Two Ends
The utility of 10-Undecenyltrimethoxysilane is entirely derived from the orthogonal reactivity of its two functional ends. Understanding these mechanisms is key to designing successful surface modification protocols.
The Silane Moiety: Hydrolysis and Condensation
The anchoring of the molecule to a substrate is a sol-gel process that occurs in two primary stages.[7][8]
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Hydrolysis: The process is initiated by the reaction of the trimethoxysilane group with water (often trace amounts in the solvent or on the substrate surface) to replace the methoxy (-OCH₃) groups with hydroxyl (-OH) groups, forming a reactive silanetriol and releasing methanol as a byproduct. This reaction can be catalyzed by acid or base.[2][9]
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Condensation: The newly formed silanol groups are highly reactive. They can condense with hydroxyl groups on the substrate to form stable, covalent Si-O-Substrate bonds. Additionally, they can condense with neighboring silanols from other molecules to form a cross-linked polysiloxane network (Si-O-Si), which adds robustness to the resulting monolayer.[2][7]
The extent of hydrolysis and the degree of cross-linking are critically dependent on reaction conditions such as water concentration, pH, solvent, and temperature.[2][10] Insufficient water may lead to incomplete hydrolysis and a less dense monolayer, while excessive water in solution can cause premature self-condensation and aggregation before surface attachment.[9]
Caption: Mechanism of surface attachment via hydrolysis and condensation.
The Alkene Moiety: A Platform for Further Functionalization
Once the silane is anchored to a surface, creating a self-assembled monolayer (SAM), the terminal alkene groups are exposed, presenting a new, reactive interface. This allows for a vast range of secondary modification reactions, including:
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Hydrosilylation: Reaction with a hydrosilane (H-SiR₃) in the presence of a platinum catalyst to form a stable Si-C bond, useful for grafting other silane-based materials.
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Thiol-ene "Click" Chemistry: A highly efficient and specific reaction with a thiol-containing molecule (R-SH) initiated by UV light or a radical initiator. This is a powerful method for attaching biomolecules, polymers, or fluorescent dyes.
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Polymerization: The vinyl groups can act as monomers for surface-initiated polymerization, allowing for the growth of dense polymer brushes from the surface.
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Epoxidation and Ring-Opening: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to introduce a wide range of functionalities.
Key Applications and Field-Proven Insights
The dual-action nature of 10-Undecenyltrimethoxysilane makes it a valuable tool across multiple scientific disciplines.
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Formation of Hydrophobic Self-Assembled Monolayers (SAMs): This is one of the most common applications. By assembling into a dense, ordered monolayer on a hydrophilic substrate like glass or silicon, the long alkyl chains orient away from the surface, creating a highly hydrophobic interface.[1] Such surfaces are critical for creating water-repellent coatings, controlling wettability in microfluidic devices, and reducing non-specific protein adsorption in biosensors.[1][11]
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Coupling Agent in Composites: The molecule can act as a bridge between inorganic fillers (like silica or glass fibers) and an organic polymer matrix.[1] The silane end bonds to the filler, while the alkene end can co-polymerize or entangle with the polymer matrix, dramatically improving adhesion, mechanical strength, and thermal stability of the composite material.[1]
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Polymer and Materials Chemistry: It can be used as a comonomer in polymerization reactions to introduce silane functionality into a polymer backbone, enabling cross-linking through moisture-curing.[12] It is also fundamental in the sol-gel synthesis of organic-inorganic hybrid materials.[8]
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Nanotechnology and Drug Delivery: In drug development, nanoparticles are often functionalized to improve stability, biocompatibility, or for targeted delivery. 10-Undecenyltrimethoxysilane can be used to coat silica or metal oxide nanoparticles, providing a hydrophobic shell or a reactive surface for conjugating targeting ligands or drug molecules.[1][]
Experimental Protocols
The following protocols are designed to be self-validating, incorporating characterization steps to confirm successful modification.
Protocol 5.1: Preparation of a Hydrophobic Surface via SAM Deposition
This protocol describes the solution-phase deposition of a 10-Undecenyltrimethoxysilane SAM onto a silicon wafer or glass slide.
Objective: To create a dense, covalently-bound hydrophobic monolayer.
Materials:
-
Silicon wafers or glass slides
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10-Undecenyltrimethoxysilane
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Anhydrous Toluene (or Hexane)
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Piranha solution (7:3 H₂SO₄:H₂O₂) (EXTREME CAUTION!) or Oxygen Plasma Cleaner
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Deionized (DI) water
-
High-purity Nitrogen gas
-
Contact Angle Goniometer
Methodology:
-
Substrate Cleaning & Hydroxylation (Critical Step):
-
Causality: A pristine, hydrophilic surface with a high density of hydroxyl groups is paramount for forming a dense, well-ordered monolayer.[7]
-
Option A (Piranha Etch): Immerse substrates in freshly prepared Piranha solution for 15-20 minutes. Warning: Piranha is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Option B (Oxygen Plasma): Place substrates in an oxygen plasma cleaner and treat for 2-5 minutes at 100 W. This is a safer and highly effective method.
-
Rinse substrates copiously with DI water and dry under a stream of high-purity nitrogen.
-
Validation: The surface should be super-hydrophilic, with a water contact angle of < 5°.
-
-
Silanization Solution Preparation:
-
Work in a low-moisture environment (e.g., a glovebox or under nitrogen flow).
-
Prepare a 1% (v/v) solution of 10-Undecenyltrimethoxysilane in anhydrous toluene. The use of an anhydrous solvent is crucial to prevent premature silane polymerization in the solution.[7]
-
-
SAM Deposition:
-
Immerse the clean, dry substrates into the silanization solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. The container should be sealed to prevent atmospheric moisture contamination.
-
-
Rinsing and Curing:
-
Causality: Rinsing removes any physisorbed (non-covalently bonded) silane molecules. Curing promotes further cross-linking within the monolayer, enhancing its stability.
-
Remove substrates from the solution and rinse thoroughly with fresh toluene to remove excess silane.
-
Dry the substrates with nitrogen gas.
-
Cure the substrates by baking in an oven at 110-120 °C for 30-60 minutes.
-
-
Characterization & Validation:
-
Measure the static water contact angle. A successful hydrophobic SAM should exhibit a contact angle of approximately 100°.[1] A low contact angle indicates a poor or incomplete monolayer.
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Caption: Experimental workflow for SAM deposition.
Safety, Handling, and Storage
As a reactive chemical, proper handling of 10-Undecenyltrimethoxysilane is essential.
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Moisture Sensitivity: The compound reacts with moisture.[3][4] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[3][13]
-
Hazards: It is known to cause skin and eye irritation.[13] Inhalation of vapors should be avoided. All handling should be performed in a well-ventilated area or a chemical fume hood, using appropriate PPE, including safety goggles, gloves, and a lab coat.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze rapid and uncontrolled polymerization.[3][4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]
Conclusion
10-Undecenyltrimethoxysilane is a powerful and versatile molecule for engineering surfaces and creating novel materials. Its bifunctional nature allows for robust surface anchoring and subsequent chemical functionalization, providing scientists and researchers with precise control over interfacial properties. From creating superhydrophobic coatings to acting as a molecular bridge in advanced composites and serving as a platform for nanoparticle modification, its applications are extensive. A thorough understanding of its hydrolysis-condensation chemistry and the reactivity of its terminal alkene is fundamental to harnessing its full potential in research and development.
References
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Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces. (n.d.). Fraunhofer-Publica. Retrieved January 20, 2026, from [Link]
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Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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New Condensation Polymer Precursors Containing Consecutive Silicon Atoms—Decaisopropoxycyclopentasilane and Dodecaethoxyneopentasilane—And Their Sol–Gel Polymerization. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Surface modification of bio-based composites via silane treatment: a short review. (2022). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
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